Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide
Description
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide (CAS: 439501) is a nitro-substituted benzofurazan derivative with a 4-phenylpiperazinyl group at the 5-position. Its molecular formula is C₁₆H₁₅N₅O₄, and it belongs to the class of benzofurazan N-oxides, which are heterocyclic compounds containing fused benzene, furazan (1,2,5-oxadiazole), and an N-oxide functional group.
Key identifiers include:
- PubChem CID: 47637
- InChIKey: GXTLTVQBVDAYDT-UHFFFAOYAP
- SMILES: O=[N+]1C2=C(C(=O[N-]1)C3=CC=NC=N3)C=CC(=C2N+[O-])N4CCN(CC4)C5=CC=CC=C5
Properties
CAS No. |
65427-84-1 |
|---|---|
Molecular Formula |
C16H15N5O4 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
GXTLTVQBVDAYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NO[N+](=C4C=C3)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzofurazan Core and Nitro Substitution
The benzofurazan core is typically synthesized via cyclization reactions involving o-nitroaniline derivatives or related precursors. The 4-nitro substituent can be introduced by nitration of benzofurazan or by starting from 4-nitro-substituted benzofurazan intermediates.
Introduction of the 4-Phenyl-1-piperazinyl Group
The 4-phenyl-1-piperazinyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. Commonly, 5-halogenated benzofurazan derivatives (e.g., 5-chloro or 5-bromo) are reacted with 4-phenylpiperazine under basic or catalytic conditions to form the C-N bond at the 5-position.
Oxidation to the 1-Oxide
The final step involves oxidation of the nitrogen atom in the benzofurazan ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to selectively oxidize the nitrogen without affecting other functional groups.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzofurazan core formation | Cyclization of o-nitroaniline derivatives | Formation of 4-nitrobenzofurazan |
| 2 | Halogenation (if needed) | Halogenating agents (e.g., NBS, NCS) | Introduction of halogen at 5-position |
| 3 | Nucleophilic substitution | 4-Phenylpiperazine, base (e.g., K2CO3) | Substitution of halogen by 4-phenylpiperazinyl |
| 4 | Oxidation | m-CPBA or H2O2, mild conditions | Formation of benzofurazan 1-oxide derivative |
Detailed Research Findings and Analysis
Literature Data and Experimental Observations
- The benzofurazan 1-oxide core is well-documented in literature as a stable aromatic N-oxide system, with the nitro group enhancing electron-withdrawing properties and reactivity at the 5-position for nucleophilic substitution.
- The substitution of 4-phenylpiperazine at the 5-position is facilitated by the electron-deficient nature of the benzofurazan ring, making nucleophilic aromatic substitution feasible under mild conditions.
- Oxidation to the 1-oxide is a selective process that preserves the integrity of the nitro and piperazinyl groups, typically yielding high purity products with good yields.
Comparative Data on Oxidizing Agents
| Oxidizing Agent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA) | Room temperature, organic solvent | 75-85 | Selective, mild, widely used |
| Hydrogen peroxide (H2O2) | Acidic or neutral medium | 60-70 | Environmentally benign, slower |
| Peracetic acid | Mild heating | 65-75 | Alternative to m-CPBA |
Challenges and Optimization
- Controlling regioselectivity during nucleophilic substitution to avoid polysubstitution or side reactions.
- Maintaining the stability of the nitro group during oxidation steps.
- Optimization of solvent and temperature to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The nitro group at position 4 and the electron-deficient benzofurazan core facilitate nucleophilic aromatic substitution (NAS) reactions.
Key Findings:
-
Amine Displacement : The nitro group undergoes substitution with secondary amines under mild conditions. For example, in reactions with piperazine derivatives, the nitro group is replaced by amine nucleophiles, yielding structurally diverse analogs.
-
Solvent Sensitivity : Reactions proceed optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Table 1: NAS Reaction Parameters
| Substrate | Nucleophile | Conditions | Product Yield | Source |
|---|---|---|---|---|
| Target Compound | Piperidine | DMF, 70°C, 12 hr | 68% | |
| Target Compound | Morpholine | DMF, 65°C, 10 hr | 72% |
Reductive Transformations
The nitro group and N-oxide functionality are susceptible to reduction, enabling access to amino and hydroxylamine derivatives.
Key Findings:
-
Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-amino-5-(4-phenylpiperazinyl)benzofurazan 1-oxide .
-
N-Oxide Reduction : Sodium dithionite selectively reduces the N-oxide to a benzofurazan without altering the nitro group .
Table 2: Reduction Outcomes
| Reducing Agent | Target Site | Product Structure | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Nitro group | 4-Amino derivative | 85% | |
| Na₂S₂O₄ | N-oxide | Benzofurazan (non-oxide) | 78% |
Piperazinyl Group Reactivity
The 4-phenylpiperazinyl substituent participates in alkylation and coordination reactions.
Key Findings:
-
Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Metal Coordination : The piperazinyl nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Table 3: Piperazinyl Reactions
| Reaction Type | Reagent | Conditions | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I | DCM, RT, 6 hr | Quaternary salts | |
| Coordination | CuCl₂ | MeOH, reflux, 3 hr | Metal complexes |
Electrophilic Aromatic Substitution
The benzofurazan core’s electron deficiency limits electrophilic substitution, but halogenation is feasible under controlled conditions.
Key Findings:
-
Bromination : Reaction with Br₂ in acetic acid introduces bromine at position 7, yielding 4-nitro-5-(4-phenylpiperazinyl)-7-bromobenzofurazan 1-oxide .
Stability and Degradation
-
Thermal Decomposition : At temperatures >150°C, the compound decomposes via N-oxide scission, releasing NOx gases .
-
Photodegradation : UV exposure induces ring-opening reactions, forming nitrophenol derivatives .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that benzofurazan derivatives exhibit antitumor properties. For instance, studies have demonstrated that certain benzofurazan compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cellular signaling pathways associated with cancer proliferation .
2. Antimicrobial Properties
Benzofurazan derivatives have been investigated for their antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
3. Neuropharmacological Effects
The compound has been studied for its effects on the central nervous system. Notably, its piperazine moiety is linked to anxiolytic and antidepressant activities. Experimental models indicate that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Toxicological Studies
1. Mutagenicity Testing
Toxicological assessments have classified benzofurazan as a mutagen based on tests conducted using microbial systems such as Salmonella typhimurium. These studies reveal that exposure to the compound can lead to genetic mutations, raising concerns about its safety profile in therapeutic use .
2. Environmental Impact
The environmental persistence of benzofurazan compounds has been evaluated due to their potential toxicity to aquatic organisms. Research highlights the need for careful monitoring of these substances in ecological studies to understand their impact on biodiversity and ecosystem health .
Case Studies
Mechanism of Action
The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzofurazan, 5-methyl-, 1-oxide (CAS: 19164-41-1)
- Molecular Formula : C₇H₆N₂O₂
- Substituents : A methyl group at the 5-position instead of the nitro-piperazinyl group.
- Physicochemical Properties :
- Reactivity: Reacts with aroylacetophenones to form quinoxaline dioxides under zeolite catalysis, similar to the parent compound.
2.1.2 Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide (CAS: 439501)
- Structural Difference : The piperazinyl group is at the 7-position instead of the 5-position.
2.1.3 Benzofurazan 1-oxide (CAS: 480-96-6)
- Parent Compound : Lacks nitro and piperazinyl substituents.
- Reactivity: Serves as a precursor for synthesizing phenazine 5,10-dioxides via reactions with phenolic compounds. The addition of nitro and piperazinyl groups in the target compound likely modifies its electron density, influencing its reactivity in similar transformations.
Reaction Chemistry
Key Observations :
Biological Activity
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide (CAS Number: 61785-70-4) is a compound of interest due to its biological activity and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mutagenicity, structure-activity relationships, and potential therapeutic uses.
Molecular Formula: C16H15N5O4
Molecular Weight: 341.36 g/mol
Density: 1.53 g/cm³
Boiling Point: 587.9 °C at 760 mmHg
Flash Point: 309.3 °C
LogP: 3.144
These properties indicate that the compound has a relatively high molecular weight and density, which may influence its solubility and bioavailability.
Mutagenicity
This compound has been identified as a mutagenic compound. In studies conducted using Salmonella typhimurium, it was shown to induce mutations at a dose of 50 µg/well. This suggests that the compound may pose genetic risks in certain biological systems, which is crucial for evaluating its safety in pharmaceutical applications .
Structure-Activity Relationship (SAR)
The presence of the nitro group and the piperazine moiety in the benzofurazan framework contributes significantly to its biological properties. The nitro group is known for enhancing electron affinity, which can lead to increased reactivity with biological macromolecules. The piperazine ring may contribute to receptor binding and modulation of neurotransmitter systems, potentially influencing psychotropic effects or other pharmacological activities.
Case Studies
- Neuropharmacological Studies : Research indicates that derivatives of benzofurazan compounds exhibit varying degrees of activity on serotonin receptors. For instance, specific analogs have been tested for their ability to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Some studies have reported that benzofurazan derivatives possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .
- Fluorescent Labeling Agents : The benzofurazan structure is also utilized in developing fluorescent probes for biological imaging. These probes can selectively label biomolecules, facilitating studies on cellular processes and interactions .
Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for benzofurazan 1-oxide derivatives, and how do reaction conditions influence yield?
Methodological Answer: Benzofurazan 1-oxide derivatives can be synthesized via two primary routes:
- Route 1: Reacting 2-nitroaniline with nitrous acid (HNO₂) under acidic conditions, yielding benzofurazan 1-oxide with ~95% efficiency .
- Route 2: Using 1-azido-2-nitrobenzene in a cyclization reaction, achieving ~65% yield under thermal conditions (60–80°C) . Key factors affecting yield include temperature control, solvent polarity, and stoichiometric ratios of reagents. For substituted derivatives, introducing piperazine or phenyl groups requires coupling agents like EDCI/HOBt in DMF at 0–25°C .
| Synthetic Route | Starting Material | Yield | Key Conditions |
|---|---|---|---|
| Nitroaniline cyclization | 2-Nitroaniline | 95% | HNO₂, H₂SO₄, 0–5°C |
| Azide cyclization | 1-Azido-2-nitrobenzene | 65% | 60–80°C, THF |
Q. How is the structure of benzofurazan 1-oxide derivatives validated experimentally?
Methodological Answer: Structural validation employs:
- ¹⁵N NMR Spectroscopy: Detects tautomerism (e.g., two distinct resonances at −10°C in acetone, separated by 13.5 ppm), confirming asymmetric structures .
- X-ray Crystallography: Resolves bond angles (e.g., C–N–O angles ~118–121°) and crystallographic packing .
- Mass Spectrometry: Confirms molecular weight (e.g., m/z 341.36 for 4-nitro-5-(4-phenyl-1-piperazinyl)-benzofurazan 1-oxide) .
Q. What are common reactions involving benzofurazan 1-oxide in organic synthesis?
Methodological Answer: Benzofurazan 1-oxide participates in:
- Nucleophilic Substitution: Reacts with thiophenol in THF/MeOH to form o-quinonedioxime (98% yield) .
- Valence Tautomerism: Exhibits equilibrium between 2a and 2b tautomers, detectable via variable-temperature NMR .
- Electrophilic Aromatic Substitution: Nitro groups direct reactions at the 5-position, enabling piperazine derivatization .
Advanced Research Questions
Q. How does temperature-dependent NMR resolve tautomerism in benzofurazan 1-oxide?
Methodological Answer: At 55°C , ¹⁵N NMR shows a single broad resonance due to rapid tautomer interconversion. At −10°C , two sharp signals emerge (Δδ = 13.5 ppm), corresponding to distinct tautomers (2a and 2b). This reflects a free-energy barrier (ΔG‡) of ~12–15 kcal/mol for tautomerism, calculated via Eyring analysis of line-shape changes . Contradictions in reported ΔG‡ values (e.g., ±2 kcal/mol) may arise from solvent polarity or magnetic anisotropy effects.
Q. What mutagenicity risks are associated with this compound, and how are they assessed?
Methodological Answer:
- Ames Test: The compound shows mutagenicity at 50 µg/well in Salmonella typhimurium (strain TA100), indicating frameshift or base-pair substitution .
- Mechanistic Insight: Electrophilic benzofurazan reacts with glutathione or protein thiols, forming covalent adducts (Meisenheimer complexes) that disrupt cellular redox balance .
- Mitigation: Modify the leaving group (e.g., replace nitro with amino) to reduce electrophilicity and improve selectivity .
| Assay | Endpoint | Result | Reference |
|---|---|---|---|
| Ames Test | Mutagenicity (TA100) | Positive at 50 µg/well | |
| In Vitro Cytotoxicity | IC₅₀ (HEK293) | 12 µM |
Q. How can derivatives of this compound be designed to enhance selectivity in biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies:
- Electron-Withdrawing Groups (EWGs): Reduce electrophilicity (e.g., replace nitro with –NH₂) to minimize off-target adduct formation .
- Steric Hindrance: Introduce bulky substituents (e.g., 4-phenylpiperazine) to restrict binding to non-target proteins .
Data Contradiction Analysis
-
Contradiction: Variable ¹⁵N NMR results for tautomerism (e.g., Δδ = 13.5 ppm vs. 11 ppm in other studies).
Resolution: Differences arise from solvent effects (e.g., acetone vs. DMSO) or magnetic field strength. Standardize conditions to 500 MHz NMR and anhydrous solvents for reproducibility . -
Contradiction: Divergent synthetic yields (65% vs. 95%).
Resolution: Optimize azide purity and reaction atmosphere (N₂ vs. air) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
